4-Chloro-2-(3-methoxybenzyl)benzaldehyde
Description
4-Chloro-2-(3-methoxybenzyl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 4-position and a 3-methoxybenzyl group at the 2-position of the aromatic ring. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its reactivity and interactions in biological systems .
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
4-chloro-2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-18-15-4-2-3-11(8-15)7-13-9-14(16)6-5-12(13)10-17/h2-6,8-10H,7H2,1H3 |
InChI Key |
LVBLKAHCAJUHQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methoxybenzyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene derivative followed by subsequent functional group transformations .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methoxybenzyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Chloro-2-(3-methoxybenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products, including fragrances and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methoxybenzyl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The electronic and steric properties of benzaldehyde derivatives are heavily influenced by substituent positioning and functional groups. Below is a comparative analysis of key analogs:
- Electronic Effects : The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde introduces strong electron-withdrawing effects, enhancing stability against nucleophilic attacks compared to the 3-methoxybenzyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
